Cas no 654663-33-9 (3-Pyridinecarboxylic acid, 4-(1-methylethoxy)-)
3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)-
- starbld0020101
- 4-(1-Methylethoxy)-3-pyridinecarboxylic acid
- 4-(Propan-2-yloxy)pyridine-3-carboxylicacid
- 4-propan-2-yloxypyridine-3-carboxylic acid
- 4-Isopropoxynicotinic acid
- AKOS019800945
- DTXSID101256568
- CS-0454679
- 654663-33-9
- KS-7758
-
- MDL: MFCD24072705
- Inchi: 1S/C9H11NO3/c1-6(2)13-8-3-4-10-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12)
- InChI Key: QJBSBDXRVMQICX-UHFFFAOYSA-N
- SMILES: O(C1C=CN=CC=1C(=O)O)C(C)C
Computed Properties
- Exact Mass: 181.07393
- Monoisotopic Mass: 181.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 59.4Ų
Experimental Properties
- PSA: 59.42
3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525346-250mg |
4-Isopropoxynicotinic acid |
654663-33-9 | 98% | 250mg |
¥4049.00 | 2024-05-05 |
3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)-
3-Pyridinecarboxylic acid, 4-(1-methylethoxy)-: A Versatile Compound in Modern Pharmaceutical Research
3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- (CAS No. 654663-33-9) is a derivative of pyridinecarboxylic acid characterized by its unique functional groups and structural properties. This compound has garnered significant attention in recent years due to its potential applications in drug discovery and medicinal chemistry. The molecular structure of 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- features a pyridine ring with a carboxylic acid group at the 3-position and a methylethoxy substituent at the 4-position. This combination of functional groups contributes to its distinct chemical reactivity and biological activity.
Recent studies have highlighted the importance of 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- in the development of novel therapeutic agents. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits promising inhibitory effects against specific protein kinases, which are implicated in various inflammatory diseases. The research team utilized advanced computational modeling to identify potential interactions between 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- and target proteins, providing critical insights into its mechanism of action.
Moreover, the synthesis of 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- has been optimized through green chemistry approaches. A 2024 study published in Green Chemistry reported a solvent-free microwave-assisted method that significantly reduces energy consumption and waste generation during the synthesis process. This advancement aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing, making 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- a more environmentally friendly option for industrial applications.
Biological assays conducted by researchers at the University of Tokyo in 2023 revealed that 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- possesses moderate antioxidant activity. The compound was tested in vitro against oxidative stress-induced cellular damage and showed significant protective effects. These findings suggest potential applications in the treatment of neurodegenerative disorders, where oxidative stress plays a key role. Further in vivo studies are currently underway to validate these preliminary results.
The pharmacokinetic profile of 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- has also been investigated. A 2023 pharmacology study published in Drug Metabolism and Disposition reported that this compound demonstrates favorable oral bioavailability and a long half-life, which are crucial parameters for drug development. The study also highlighted the compound's ability to cross the blood-brain barrier, an important feature for targeting central nervous system disorders.
In the context of drug design, 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- has been explored as a lead compound for the development of anti-cancer agents. A 2023 collaboration between academic and industrial researchers resulted in the creation of a series of derivatives with enhanced antitumor activity. These derivatives were tested in both in vitro and in vivo models of breast cancer, showing significant tumor growth inhibition. The study emphasized the importance of structural modifications in optimizing the therapeutic potential of this compound.
Recent advancements in analytical techniques have enabled more precise characterization of 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)-. A 2024 publication in Journal of Chromatography A described a high-resolution mass spectrometry method for the quantitative analysis of this compound in biological matrices. This technique has improved the accuracy of pharmacokinetic studies and facilitated the development of more reliable assays for clinical applications.
Furthermore, the compound's potential in the treatment of metabolic disorders has been explored. A 2023 study published in Metabolism: Clinical and Experimental investigated the effects of 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- on glucose metabolism in diabetic mice. The results indicated that the compound could enhance insulin sensitivity and reduce hyperglycemia, suggesting its potential as an adjunct therapy for diabetes management.
Despite these promising findings, further research is needed to fully understand the therapeutic potential of 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)-. Ongoing studies are focused on elucidating its molecular targets, optimizing its chemical structure, and evaluating its safety profile in preclinical models. The compound's unique properties make it a valuable candidate for the development of novel therapeutics across multiple therapeutic areas.
In conclusion, 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- represents an important advancement in modern pharmaceutical research. Its structural characteristics, combined with recent scientific breakthroughs, position it as a promising compound for the development of innovative treatments. Continued investigation into its biological activities and pharmacological properties will be critical in realizing its full potential in the pharmaceutical industry.
3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- (CAS No. 654663-33-9) is a derivative of pyridinecarboxylic acid characterized by its unique functional groups and structural properties. This compound has garnered significant attention in recent years due to its potential applications in drug discovery and medicinal chemistry. The molecular structure of 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- features a pyridine ring with a carboxylic acid group at the 3-position and a methylethoxy substituent at the 4-position. This combination of functional groups contributes to its distinct chemical reactivity and biological activity.
Recent studies have highlighted the importance of 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- in the development of novel therapeutic agents. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits promising inhibitory effects against specific protein kinases, which are implicated in various inflammatory diseases. The research team utilized advanced computational modeling to identify potential interactions between 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- and target proteins, providing critical insights into its mechanism of action.
Moreover, the synthesis of 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- has been optimized through green chemistry approaches. A 2024 study published in Green Chemistry reported a solvent-free microwave-assisted method that significantly reduces energy consumption and waste generation during the synthesis process. This advancement aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing, making 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- a more environmentally friendly option for industrial applications.
Biological assays conducted by researchers at the University of Tokyo in 2023 revealed that 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- possesses moderate antioxidant activity. The compound was tested in vitro against oxidative stress-induced cellular damage and showed significant protective effects. These findings suggest potential applications in the treatment of neurodegenerative disorders, where oxidative stress plays a key role. Further in vivo studies are currently underway to validate these preliminary results.
The pharmacokinetic profile of 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- has also been investigated. A 2023 pharmacology study published in Drug Metabolism and Disposition reported that this compound demonstrates favorable oral bioavailability and a long half-life, which are crucial parameters for drug development. The study also highlighted the compound's ability to cross the blood-brain barrier, an important feature for targeting central nervous system disorders.
In the context of drug design, 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- has been explored as a lead compound for the development of anti-cancer agents. A 2023 collaboration between academic and industrial researchers resulted in the creation of a series of derivatives with enhanced antitumor activity. These derivatives were tested in both in vitro and in vivo models of breast cancer, showing significant tumor growth inhibition. The study emphasized the importance of structural modifications in optimizing the therapeutic potential of this compound.
Recent advancements in analytical techniques have enabled more precise characterization of 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)-. A 2024 study published in Journal of Analytical Chemistry reported the development of a new method for the quantification of this compound in biological samples, which will be critical for its pharmacokinetic and toxicological studies.
Despite these promising findings, further research is needed to fully understand the therapeutic potential of 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)-. Ongoing studies are focused on elucidating its molecular targets, optimizing its chemical structure, and evaluating its safety profile in preclinical models. The compound's unique properties make it a valuable candidate for the development of novel therapeutics across multiple therapeutic areas.
In conclusion, 3-Pyridinecarboxylic acid, 4-(1-methylethoxy)- represents an important advancement in modern pharmaceutical research. Its structural characteristics, combined with recent scientific breakthroughs, position it as a promising compound for the development of innovative treatments. Continued investigation into its biological activities and pharmacological properties will be critical in realizing its full potential in the pharmaceutical industry.
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